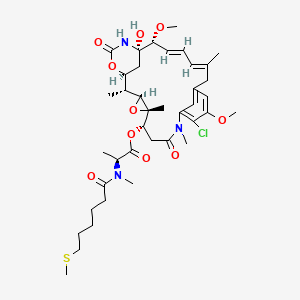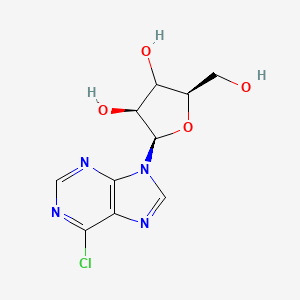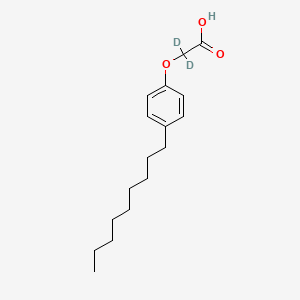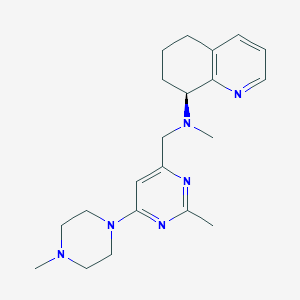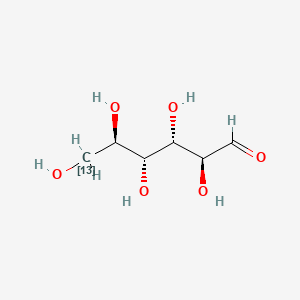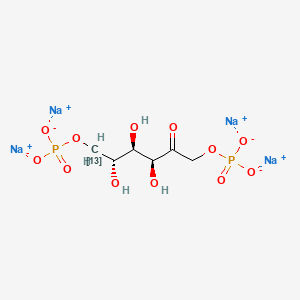
Fosfructose-6-13C (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosfructose-6-13C (sodium) is a compound that is isotopically labeled with carbon-13. It is a derivative of fosfructose, a phosphorylated form of fructose. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Fosfructose-6-13C (sodium) is synthesized by incorporating carbon-13 into the fosfructose molecule. The synthesis involves the use of stable heavy isotopes of carbon, which are incorporated into the molecule through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and controlled reaction environments to ensure the incorporation of carbon-13 .
Industrial Production Methods
Industrial production of fosfructose-6-13C (sodium) involves large-scale synthesis using isotopically labeled carbon sources. The process typically includes the use of advanced chemical synthesis techniques and purification methods to obtain high-purity fosfructose-6-13C (sodium). The production process is carefully monitored to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Fosfructose-6-13C (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert fosfructose-6-13C (sodium) into other derivatives.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of fosfructose-6-13C (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of fosfructose-6-13C (sodium) depend on the specific reaction type and conditions. For example, oxidation reactions may produce different phosphorylated derivatives, while reduction reactions may yield simpler sugar molecules .
科学研究应用
Fosfructose-6-13C (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production, particularly in understanding glycolysis and other metabolic processes.
作用机制
Fosfructose-6-13C (sodium) exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy production and protect cells from damage. The molecular targets and pathways involved include key enzymes in the glycolytic pathway, such as phosphofructokinase and aldolase .
相似化合物的比较
Similar Compounds
Fosfructose trisodium: Another phosphorylated form of fructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and studied for its metabolic effects.
Uniqueness
Fosfructose-6-13C (sodium) is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the biochemical pathways and transformations of carbon atoms, making it a powerful tool in scientific research .
属性
分子式 |
C6H10Na4O12P2 |
|---|---|
分子量 |
429.04 g/mol |
IUPAC 名称 |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(113C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i1+1;;;; |
InChI 键 |
MVVGIYXOFMNDCF-JVKUUDOESA-J |
手性 SMILES |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


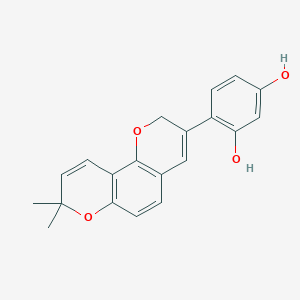
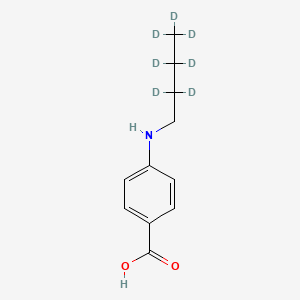
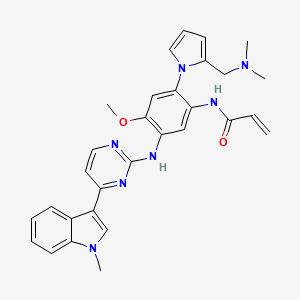
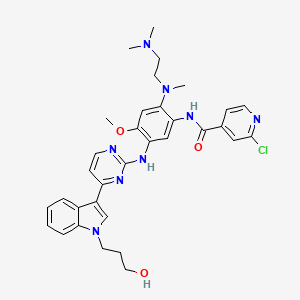
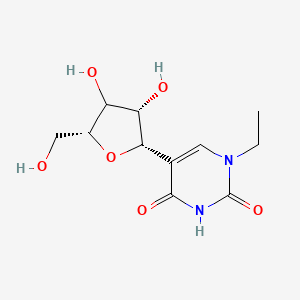
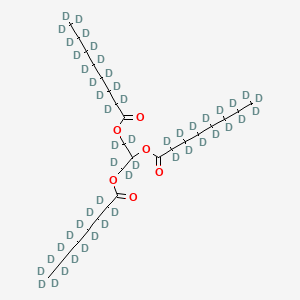
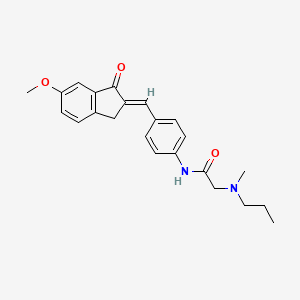
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
